3,4-ジクロロチオフェン

概要

説明

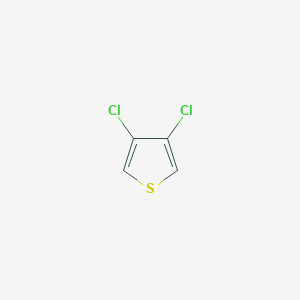

3,4-Dichlorothiophene is a heterocyclic compound that belongs to the thiophene family It is characterized by a five-membered ring containing one sulfur atom and two chlorine atoms at the 3 and 4 positions

科学的研究の応用

Preparation Methods

- Chlorination : Thiophene derivatives are chlorinated using chlorine gas in the presence of a catalyst.

- Carboxylation : Following chlorination, carboxylation can be achieved using carbon dioxide under high pressure.

Applications in Scientific Research

3,4-Dichlorothiophene serves as a versatile building block in various research domains:

Chemistry

- Building Block for Synthesis : It is utilized in the synthesis of more complex organic molecules. For example, it acts as an intermediate in reactions leading to novel thiophene derivatives .

- Reactivity Studies : Its unique structure allows for studies on nucleophilic substitutions and coupling reactions, contributing to the development of new synthetic methodologies.

Biology

- Biological Activity : Research indicates potential biological activities, including antimicrobial and anticancer properties. Investigations into its interactions with biomolecules are ongoing .

Medicine

- Drug Development : 3,4-Dichlorothiophene is explored as a precursor for pharmaceutical compounds. Its derivatives are being investigated for therapeutic applications due to their biological activity.

Industry

- Specialty Chemicals Production : This compound is used in producing agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties .

Case Study 1: Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene

A study reported the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The results showed moderate to good yields and highlighted the potential of these derivatives as non-linear optical (NLO) materials due to their significant first hyperpolarizability values (βo) .

| Compound | Yield | βo Value (au) |

|---|---|---|

| 2b | Moderate | 1361.75 |

| 2g | Good | 2807.08 |

Research has been conducted to evaluate the antimicrobial properties of various thiophene derivatives synthesized from 3,4-dichlorothiophene. The findings suggest that certain derivatives exhibit significant antimicrobial activity against specific bacterial strains, indicating their potential use in developing new antibiotics .

作用機序

Mode of Action

Thiophenes are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . These reactions can lead to the formation of various functional groups, altering the properties and reactivity of the compound.

Biochemical Pathways

Thiophene derivatives are known to undergo various reactions, including oxidation and reduction . For example, 3,4-dichlorothiophene 1,1-dioxide can react with cyclopentadiene to form adducts . These reactions can potentially affect various biochemical pathways, depending on the specific functional groups introduced during these reactions.

Result of Action

For instance, some thiophene-based compounds have shown antimicrobial and antioxidant activities . The specific effects of 3,4-Dichlorothiophene would depend on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of 3,4-Dichlorothiophene can be influenced by various environmental factors. For instance, the reactivity of thiophenes can be affected by the presence of different reagents and catalysts . Additionally, factors such as temperature, pH, and solvent can also influence the reactions involving thiophenes .

生化学分析

Biochemical Properties

3,4-Dichlorothiophene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative and reductive processes. It can undergo oxidation to form thiophene 1,1-dioxide, which can further participate in Diels-Alder reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing various metabolic pathways .

Cellular Effects

3,4-Dichlorothiophene affects cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular components, leading to changes in the redox state and affecting the function of proteins involved in electron transport . These interactions can result in altered cellular responses, including changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 3,4-Dichlorothiophene exerts its effects through binding interactions with biomolecules. It can act as an electron donor or acceptor, participating in redox reactions that modulate enzyme activity . The compound’s ability to form reactive intermediates can lead to enzyme inhibition or activation, affecting various biochemical pathways . Additionally, 3,4-Dichlorothiophene can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dichlorothiophene can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade under oxidative stress, leading to the formation of reactive species . Long-term exposure to 3,4-Dichlorothiophene in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3,4-Dichlorothiophene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of 3,4-Dichlorothiophene can cause oxidative stress, leading to cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .

Metabolic Pathways

3,4-Dichlorothiophene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways can influence the levels of various metabolites and affect metabolic flux .

Transport and Distribution

Within cells and tissues, 3,4-Dichlorothiophene is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity . Transport mechanisms such as passive diffusion and active transport play a role in the distribution of 3,4-Dichlorothiophene within the body .

Subcellular Localization

3,4-Dichlorothiophene is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization within the cell can affect its interactions with other biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of 3,4-dichlorothiophene often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反応の分析

Types of Reactions: 3,4-Dichlorothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene 1,1-dioxides, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert 3,4-dichlorothiophene to its corresponding thiol or sulfide derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as perbenzoic acid or hydrogen peroxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Substitution: Reagents such as Grignard reagents or organolithium compounds are used under controlled conditions to achieve selective substitution.

Major Products Formed:

Oxidation: Thiophene 1,1-dioxides.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted thiophenes depending on the reagents used.

類似化合物との比較

3-Chlorothiophene: Similar in structure but with only one chlorine atom, leading to different reactivity and applications.

2,5-Dichlorothiophene: Another dichlorinated thiophene with chlorine atoms at different positions, affecting its chemical behavior.

Uniqueness: 3,4-Dichlorothiophene is unique due to the specific positioning of the chlorine atoms, which influences its electronic properties and reactivity. This makes it a valuable compound for synthesizing specialized materials and exploring novel chemical reactions .

生物活性

3,4-Dichlorothiophene is an organic compound that belongs to the thiophene family, characterized by a five-membered ring containing sulfur and two chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 3,4-dichlorothiophene, highlighting key research findings, case studies, and relevant data.

The molecular formula of 3,4-dichlorothiophene is , with a molecular weight of 151 g/mol. The presence of chlorine atoms at the 3 and 4 positions of the thiophene ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 3,4-dichlorothiophene exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

The anticancer potential of 3,4-dichlorothiophene has been explored through various in vitro studies. Notably, derivatives such as 3,4-dichlorothiophene-2-carbonitrile have shown significant cytotoxic effects against several cancer cell lines:

- HepG2 (liver cancer)

- DU145 (prostate cancer)

- MCF-7 (breast cancer)

In these studies, compounds derived from 3,4-dichlorothiophene displayed IC50 values below 100 µM, indicating potent cytotoxicity. For example, certain derivatives achieved IC50 values as low as 1.38 µM against MCF-7 cells, comparable to established chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Key observations include:

- Chlorine Substituents : The position and number of chlorine atoms significantly affect biological activity. The presence of electron-withdrawing groups enhances cytotoxicity.

- Functional Groups : Incorporation of nitrile groups has been linked to increased potency against cancer cell lines. Compounds with additional functional groups such as methoxy or nitro also exhibited enhanced activity.

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| 5-Fluorouracil | 1.65 | HepG2 |

| 5i | 1.38 | MCF-7 |

| 5h | 1.53 | HepG2 |

| 5d | >100 | Normal Fibroblasts |

Case Studies

- Cytotoxicity Assessment : In a recent study assessing various pyridine derivatives containing thiophene moieties, it was found that compounds derived from 3,4-dichlorothiophene exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts. This selectivity is critical for developing targeted cancer therapies .

- Environmental Applications : Beyond its medicinal properties, 3,4-dichlorothiophene has been investigated for its role in environmental remediation processes, specifically in the dechlorination of persistent organic pollutants like DDT without generating toxic byproducts .

特性

IUPAC Name |

3,4-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFXSOFIEKYPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169322 | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-76-2 | |

| Record name | 3,4-Dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3,4-Dichlorothiophene in organic synthesis?

A1: 3,4-Dichlorothiophene serves as a valuable building block in organic synthesis. A key application involves its conversion to 3,4-Dichlorothiophene 1,1-dioxide, a highly reactive dienophile in Diels-Alder reactions. This reaction allows for the construction of various heterocyclic compounds. For instance, 3,4-Dichlorothiophene 1,1-dioxide readily reacts with N-substituted 4-(2-oxoalkyl)-1,4-dihydronicotinates in an inverse electron demand Diels-Alder reaction. Following desulfonylation, this reaction yields R-1 dichloro-6,8 dihydro-1,4 oxo-2' alkyl-4 quinoleinecarboxylates-3. [, ] This example highlights the potential of 3,4-Dichlorothiophene derivatives in synthesizing complex molecules with potential biological activities.

Q2: Can you provide an example of 3,4-Dichlorothiophene's use in synthesizing a specific class of compounds?

A2: One example involves the synthesis of 2,3-dialkyl-6,7-dichloro-1,4-naphthoquinones. Reacting 1,4-benzoquinone or its 2-methyl and 2,3-dimethyl derivatives with 3,4-Dichlorothiophene 1,1-dioxide under thermal conditions, followed by oxidation, yields the corresponding 6,7-dichloro-1,4-naphthoquinones. [] This method offers a route to access these specific naphthoquinone derivatives, which may have applications in various fields.

Q3: Are there any studies exploring the reactivity of 3,4-Dichlorothiophene with organometallic reagents?

A3: While limited information is available on 3,4-Dichlorothiophene specifically, research shows that its close relative, tetrachlorothiophene, reacts with ethylmagnesium bromide to yield 2,5-bis(bromoMagnesium)-3,4-dichlorothiophene. [] This suggests that 3,4-Dichlorothiophene could potentially undergo similar reactions, opening up possibilities for further derivatization and functionalization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。